4-(1,2-Dihydroxyethyl)benzonitrile
Overview
Description
4-(1,2-Dihydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H9NO2. It features a benzonitrile core substituted with a 1,2-dihydroxyethyl group. This compound is notable for its unique chemical structure, which includes both primary and secondary alcohol functionalities, as well as an aromatic nitrile group .
Mechanism of Action
Mode of Action
Based on its structure, it can be inferred that the compound may undergo nucleophilic substitution reactions at the benzylic position . The hydroxyl groups attached to the ethyl chain may also participate in hydrogen bonding with target molecules, potentially influencing the compound’s interaction with its targets .
Pharmacokinetics
The nitrile group may also be metabolized to a carboxylic acid, which could impact its excretion .
Result of Action
Its potential to undergo nucleophilic substitution reactions suggests that it may modify target molecules, potentially altering their function .
Action Environment
The action of 4-(1,2-Dihydroxyethyl)benzonitrile may be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of its hydroxyl groups, potentially influencing its solubility and interaction with targets . Additionally, the presence of other molecules that can react with the nitrile group may also impact its stability and efficacy .
Biochemical Analysis
Biochemical Properties
4-(1,2-Dihydroxyethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, thereby altering cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods, leading to a reduction in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its presence in the nucleus, for example, allows it to interact with DNA and transcription factors, thereby influencing gene expression and cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2-Dihydroxyethyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride under specific conditions. This method is advantageous due to its mild reaction conditions and low production cost. The reaction is carried out at elevated temperatures, often around 120°C, using ionic liquids as co-solvents and catalysts to enhance the yield and simplify the separation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ionic liquids and phase transfer catalysts helps in achieving high yields and efficient recovery of the product. The process is designed to be environmentally friendly, minimizing the use of hazardous reagents and simplifying waste management .
Chemical Reactions Analysis
Types of Reactions: 4-(1,2-Dihydroxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds
Scientific Research Applications
4-(1,2-Dihydroxyethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals
Comparison with Similar Compounds
4-Hydroxybenzonitrile: Lacks the additional hydroxyl group, making it less versatile in chemical reactions.
4-(2-Hydroxyethyl)benzonitrile: Contains only one hydroxyl group, limiting its reactivity compared to 4-(1,2-Dihydroxyethyl)benzonitrile.
Uniqueness: Its unique structure allows for a broader range of chemical modifications and interactions .
Properties
IUPAC Name |
4-(1,2-dihydroxyethyl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,11-12H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWNTXCQEVRGRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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